molecular formula C10H12BrNO B13169795 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol CAS No. 1258640-73-1

1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol

Cat. No.: B13169795
CAS No.: 1258640-73-1
M. Wt: 242.11 g/mol
InChI Key: BERTXOJABVEMKO-UHFFFAOYSA-N
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Description

1-(6-Bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol is a brominated indole derivative characterized by a fused bicyclic structure (2,3-dihydroindole) with a hydroxyl-bearing ethyl group at the 3-position and a bromine substituent at the 6-position. This compound belongs to a class of bioactive indole derivatives, which are widely studied for their pharmacological and synthetic utility.

Indole derivatives, such as this compound, are frequently employed as intermediates in drug discovery due to their structural resemblance to natural alkaloids and neurotransmitters.

Properties

CAS No.

1258640-73-1

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanol

InChI

InChI=1S/C10H12BrNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-4,6,9,12-13H,5H2,1H3

InChI Key

BERTXOJABVEMKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC2=C1C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol typically involves the bromination of an indole precursor followed by the introduction of the ethan-1-ol group. One common method involves the bromination of 2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The resulting 6-bromo-2,3-dihydro-1H-indole is then subjected to a reaction with an ethan-1-ol derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanal or 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanoic acid.

    Reduction: Formation of 1-(2,3-dihydro-1H-indol-3-yl)ethan-1-ol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethan-1-ol group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Indole Derivatives

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Reference
1-(6-Bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol C₁₀H₁₂BrNO 6-Br, 2,3-dihydroindole, 3-ethanol -OH, -Br 242.12 (calculated)
1-(6-Bromo-1H-indol-3-yl)ethan-1-one C₁₀H₈BrNO 6-Br, indole, 3-acetyl -COCH₃, -Br 238.08
1-(5-Bromo-1H-indol-3-yl)ethan-1-one C₁₀H₈BrNO 5-Br, indole, 3-acetyl -COCH₃, -Br 238.08
1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one C₉H₆BrN₃O₃ 3-Br, 6-NO₂, indazole, 1-acetyl -COCH₃, -Br, -NO₂ 284.07
1-(3-Methylphenyl)ethan-1-ol C₉H₁₂O 3-Me, benzene, 1-ethanol -OH, -CH₃ 136.19

Key Observations:

  • Positional Isomerism: Bromine placement (5- vs. 6-position) in indole derivatives significantly alters electronic properties. For example, 1-(5-bromo-1H-indol-3-yl)ethan-1-one (5-Br) may exhibit distinct reactivity compared to the 6-Br analog due to differences in resonance stabilization .
  • Functional Groups: The ethanol group in the target compound enhances hydrophilicity compared to acetylated analogs (e.g., 1-(6-bromo-1H-indol-3-yl)ethan-1-one), which are more lipophilic .

Physicochemical and Pharmacological Properties

  • Solubility: The hydroxyl group in this compound improves aqueous solubility compared to non-polar analogs like 1-(6-bromo-1H-indol-3-yl)ethan-1-one .
  • Bioactivity: While direct data are unavailable, structurally related compounds (e.g., Yan7874, an orexin receptor agonist) highlight the pharmacological relevance of ethanol-substituted aromatics . Brominated indoles are also explored as kinase inhibitors and antimicrobial agents .

Biological Activity

1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol is a compound of interest due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 240.11 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the bromination of indole followed by alkylation with ethanolic reagents. The synthetic route can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110Apoptosis induction
A54915Cell cycle arrest

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A recent investigation reported that treatment with this compound led to a significant decrease in cell viability in MDA-MB-231 cells, with an observed increase in caspase activity indicative of apoptosis .
  • Antibacterial Efficacy : Another study evaluated its antibacterial properties against a panel of clinical isolates and found it effective against resistant strains, suggesting its potential as an alternative treatment option .

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